

# Literature review of 5-Fluoro-2-(methoxymethoxy)phenylboronic acid

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 5-Fluoro-2-(methoxymethoxy)phenylboronic acid

Cat. No.: B1393549

[Get Quote](#)

An In-Depth Technical Guide to **5-Fluoro-2-(methoxymethoxy)phenylboronic acid**

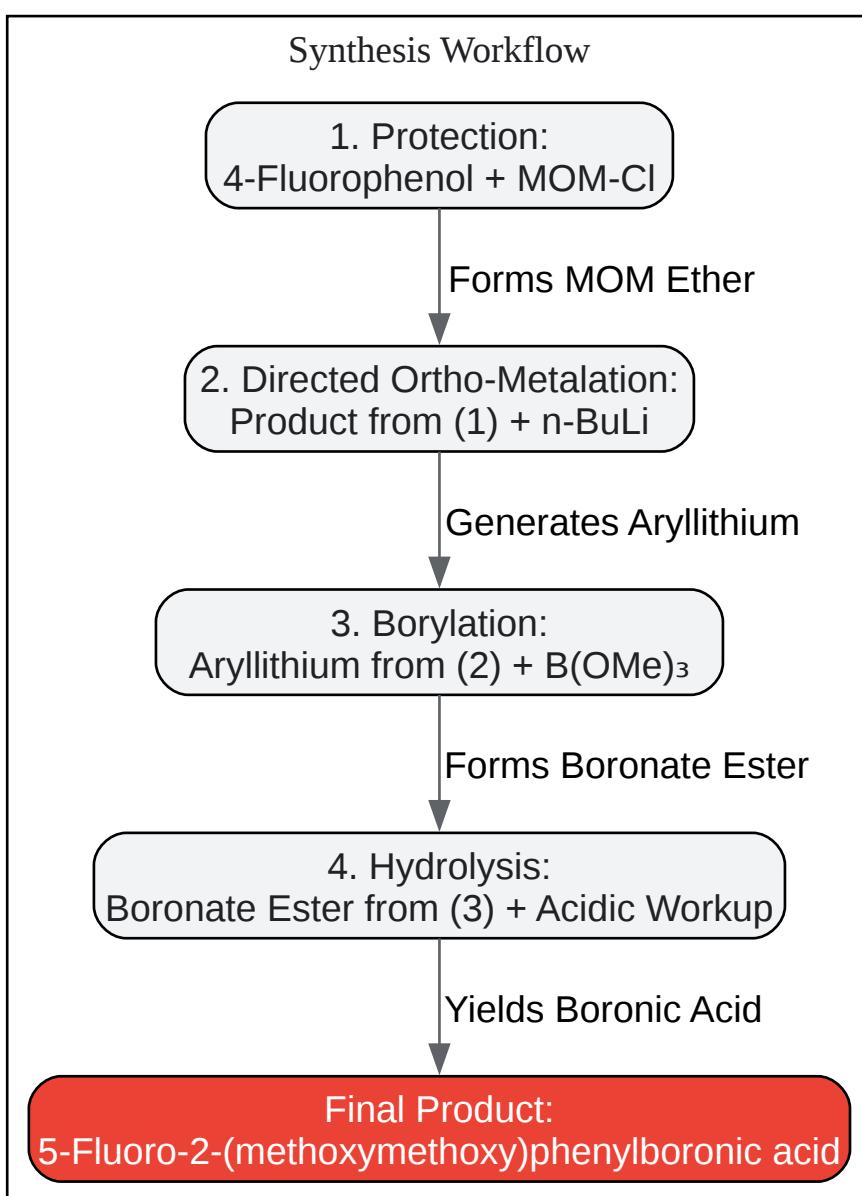
## Introduction: A Multifaceted Building Block in Modern Synthesis

**5-Fluoro-2-(methoxymethoxy)phenylboronic acid** (CAS No. 488713-34-4) is a specialized organoboron compound that has emerged as a valuable reagent in synthetic chemistry.<sup>[1][2]</sup> Its unique trifunctional architecture—a reactive boronic acid, an electron-withdrawing fluorine atom, and a strategically placed, acid-labile methoxymethyl (MOM) ether—makes it a highly versatile building block. This guide provides a comprehensive overview of its properties, synthesis, and applications, with a particular focus on its role in palladium-catalyzed cross-coupling reactions, offering field-proven insights for researchers and drug development professionals.

The strategic placement of the fluorine atom is of particular note. In medicinal chemistry, fluorine substitution is a well-established strategy for modulating a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and lipophilicity.<sup>[3]</sup> The MOM group serves as a protecting group for the phenolic oxygen, preventing its interference in reactions targeting the boronic acid moiety and allowing for subsequent deprotection to reveal a phenol for further functionalization.

## Physicochemical and Structural Properties

A clear understanding of a reagent's physical and chemical properties is fundamental to its effective use in synthesis. The key properties of **5-Fluoro-2-(methoxymethoxy)phenylboronic acid** are summarized below.


| Property                       | Value                                           | Source                                                      |
|--------------------------------|-------------------------------------------------|-------------------------------------------------------------|
| CAS Number                     | 488713-34-4                                     | <a href="#">[1]</a> <a href="#">[2]</a>                     |
| Molecular Formula              | C <sub>8</sub> H <sub>10</sub> BFO <sub>4</sub> | <a href="#">[1]</a> <a href="#">[2]</a>                     |
| Molecular Weight               | 199.97 g/mol                                    | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a> |
| IUPAC Name                     | [5-Fluoro-2-(methoxymethoxy)phenyl]boronic acid | <a href="#">[4]</a>                                         |
| Synonyms                       | (5-Fluoro-2-(methoxymethoxy)phenyl)boronic acid | <a href="#">[4]</a>                                         |
| Appearance                     | Typically a white to off-white solid            | <a href="#">[5]</a>                                         |
| Topological Polar Surface Area | 58.9 Å <sup>2</sup>                             | <a href="#">[1]</a>                                         |
| Hydrogen Bond Donor Count      | 2                                               | <a href="#">[1]</a>                                         |
| Hydrogen Bond Acceptor Count   | 5                                               | <a href="#">[1]</a>                                         |
| Rotatable Bond Count           | 4                                               | <a href="#">[1]</a>                                         |

## Synthesis and Chemical Reactivity

### General Synthesis Pathway

The synthesis of aryl boronic acids is a well-established process in organic chemistry. A common and effective route involves the ortho-metallation of a protected fluoro-phenol, followed by electrophilic trapping with a borate ester and subsequent hydrolysis. This ensures precise placement of the boronic acid group.

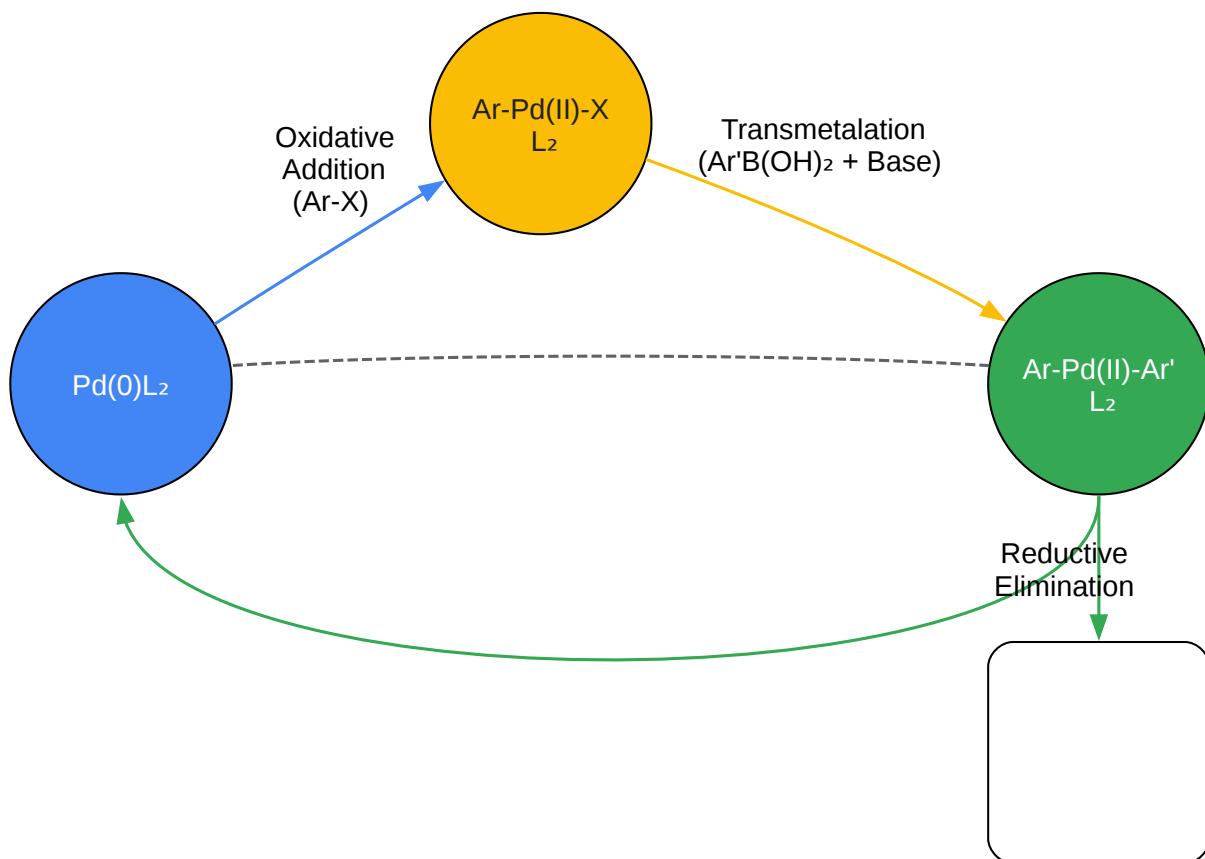
The logical workflow for synthesizing **5-Fluoro-2-(methoxymethoxy)phenylboronic acid** is outlined below. The initial step is the protection of the hydroxyl group of 4-fluorophenol with chloromethyl methyl ether (MOM-Cl) to prevent the acidic proton from interfering with the subsequent metalation step. The resulting MOM-protected ether is then subjected to directed ortho-metalation using a strong base like n-butyllithium (n-BuLi). The resulting aryllithium species is a potent nucleophile that is subsequently quenched with a trialkyl borate, such as trimethyl borate, to form a boronate ester. The final step is a careful acidic workup, which hydrolyzes the boronate ester to yield the desired boronic acid.



[Click to download full resolution via product page](#)

*General synthetic route for the target boronic acid.*

## Reactivity of the Functional Groups


- The Boronic Acid Moiety: This is the primary reactive center for cross-coupling reactions. Boronic acids are mild Lewis acids and are generally stable and easy to handle.[6] Their reactivity in Suzuki-Miyaura coupling is central to their utility, where they serve as the organometallic nucleophile source in the transmetalation step of the catalytic cycle.[6][7]
- The Methoxymethyl (MOM) Ether: The MOM group is an acetal that is stable to a wide range of reaction conditions, including the basic conditions typically employed in Suzuki-Miyaura couplings.[8] Its key feature is its lability under acidic conditions.[9] This allows for a two-stage synthetic strategy where the C-C bond is formed first, followed by deprotection to reveal the phenol for subsequent transformations. Common deprotection reagents include hydrochloric acid in an alcohol solvent or trifluoroacetic acid (TFA) in dichloromethane.[9]
- The Fluorine Substituent: The C-F bond is strong and generally unreactive under standard cross-coupling conditions. The fluorine atom's primary role is electronic. As a moderately electron-withdrawing group, it can influence the pKa of the boronic acid and the kinetics of the transmetalation step in the Suzuki-Miyaura catalytic cycle.[10]

## Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, which are common motifs in pharmaceuticals and functional materials.[7][11][12] **5-Fluoro-2-(methoxymethoxy)phenylboronic acid** is an excellent coupling partner in these reactions.

## Mechanism and Causality

The reaction is catalyzed by a Palladium(0) species and proceeds through a well-established catalytic cycle. Understanding this cycle is crucial for optimizing reaction conditions.



[Click to download full resolution via product page](#)

*Catalytic cycle of the Suzuki-Miyaura reaction.*

- Oxidative Addition: The cycle begins with the active  $\text{Pd}(0)$  catalyst inserting into the carbon-halogen bond of an aryl halide ( $\text{Ar-X}$ ), forming a  $\text{Pd(II)}$  intermediate. This is often the rate-limiting step. The reactivity order is typically  $\text{I} > \text{Br} > \text{OTf} \gg \text{Cl}$ .<sup>[7]</sup>
- Transmetalation: A base activates the boronic acid ( $\text{Ar'B(OH)}_2$ ) to form a more nucleophilic boronate species. This species then transfers its organic group (the 5-fluoro-2-(methoxymethoxy)phenyl moiety) to the palladium center, displacing the halide and forming a diorganopalladium(II) complex. The choice of base and solvent is critical here to promote this step while minimizing premature decomposition (protodeboronation) of the boronic acid.<sup>[10]</sup>

- Reductive Elimination: The two organic groups on the palladium center couple and are expelled from the coordination sphere, forming the new C-C bond of the biaryl product ( $\text{Ar}-\text{Ar}'$ ) and regenerating the  $\text{Pd}(0)$  catalyst, which re-enters the cycle.

## Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of **5-Fluoro-2-(methoxymethoxy)phenylboronic acid** with a generic aryl bromide.

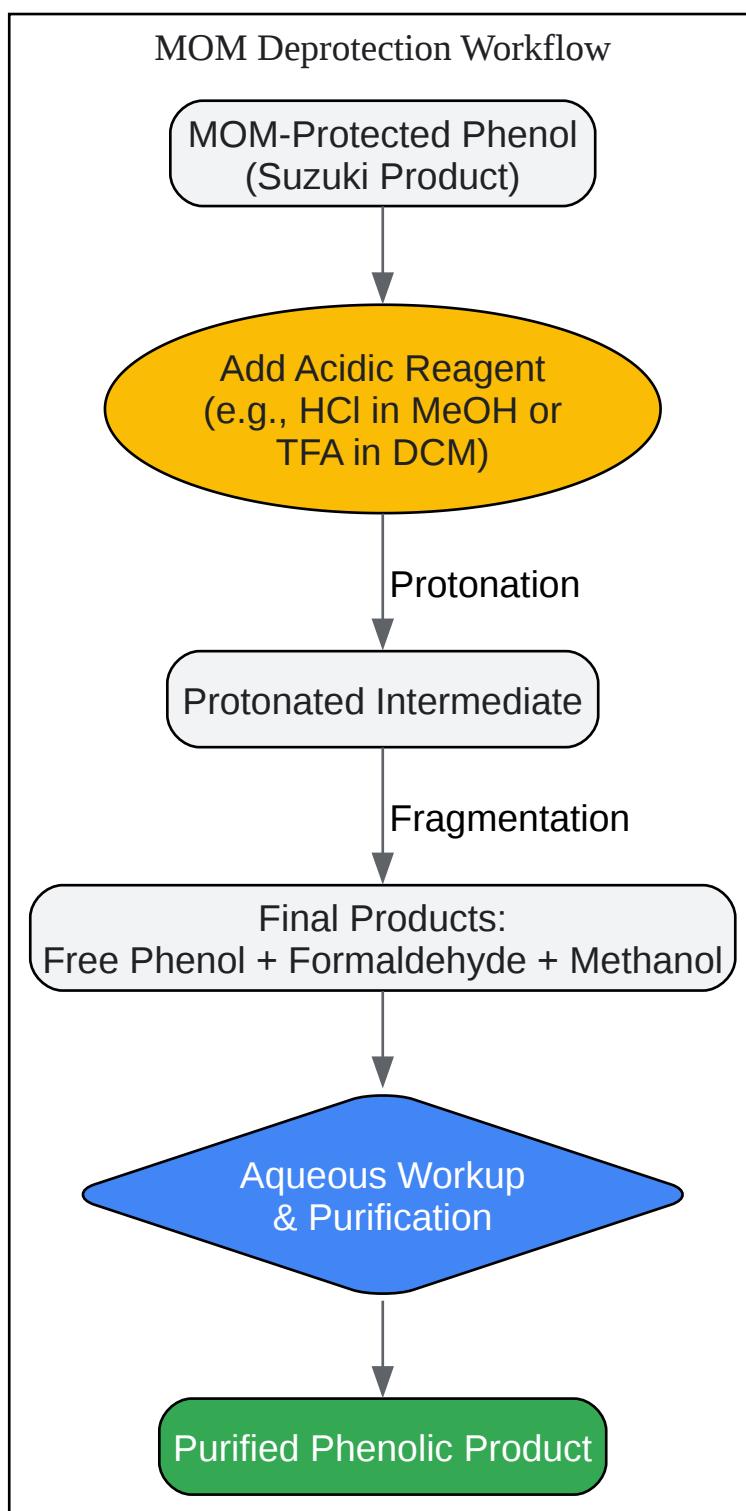
### Materials:

- **5-Fluoro-2-(methoxymethoxy)phenylboronic acid** (1.2 equivalents)
- Aryl Bromide (1.0 equivalent)
- Palladium Catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$ , 2-5 mol%)
- Base (e.g.,  $\text{K}_2\text{CO}_3$  or  $\text{Cs}_2\text{CO}_3$ , 2-3 equivalents)
- Solvent System: Dioxane/Water or Toluene/Ethanol/Water (e.g., 4:1 v/v)

### Procedure:

- Inert Atmosphere Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide, **5-Fluoro-2-(methoxymethoxy)phenylboronic acid**, and the base.
- Degassing: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical as the  $\text{Pd}(0)$  catalyst is oxygen-sensitive.
- Solvent and Catalyst Addition: Add the degassed organic solvent, followed by the aqueous portion (if used). Purge the mixture with the inert gas for another 5-10 minutes. Finally, add the palladium catalyst under a positive pressure of the inert gas.
- Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

or Liquid Chromatography-Mass Spectrometry (LC-MS).


- **Workup:** Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Separate the organic layer, dry it over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure.
- **Purification:** The crude product is typically purified by flash column chromatography on silica gel to yield the pure biaryl product.

## Post-Coupling Transformation: Deprotection of the MOM Ether

Once the desired carbon skeleton is constructed, the MOM group can be readily removed to unmask the phenol, which can be used for further functionalization (e.g., etherification, esterification, or as a directing group).

### Deprotection Mechanism and Protocol

The deprotection is an acid-catalyzed hydrolysis of the acetal. The acid protonates one of the ether oxygens, making it a good leaving group. The resulting oxonium ion is unstable and fragments to release the free phenol and a resonance-stabilized methoxymethyl cation, which is subsequently quenched by water or other nucleophiles in the medium.



[Click to download full resolution via product page](#)

*General workflow for the acidic deprotection of the MOM ether.*

### Exemplary Deprotection Protocol:

- **Dissolution:** Dissolve the MOM-protected biaryl product in a suitable solvent such as methanol or dichloromethane.
- **Acidification:** Cool the solution in an ice bath and add a strong acid. For methanol, concentrated HCl (e.g., 2M solution) is effective. For dichloromethane, trifluoroacetic acid (TFA) can be used.[9]
- **Reaction:** Stir the mixture at room temperature for several hours, monitoring the reaction progress by TLC.
- **Quenching and Workup:** Once complete, carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate ( $\text{NaHCO}_3$ ). Extract the product with an organic solvent, wash with brine, dry over  $\text{Na}_2\text{SO}_4$ , and concentrate in vacuo.
- **Purification:** Purify the resulting phenol by column chromatography as needed.

## Conclusion and Outlook

**5-Fluoro-2-(methoxymethoxy)phenylboronic acid** is more than just a chemical reagent; it is an enabling tool for the construction of complex molecular architectures. Its design, featuring a stable protecting group and a strategically placed fluorine atom, provides chemists with a high degree of control over synthetic sequences. The primary application in Suzuki-Miyaura coupling allows for the reliable formation of biaryl structures, which are central to the discovery of new pharmaceuticals and advanced materials.[13] The insights and protocols provided in this guide serve as a robust foundation for researchers aiming to leverage the unique capabilities of this versatile building block in their synthetic endeavors.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Page loading... [wap.guidechem.com]
- 2. 5-Fluoro-2-(methoxymethoxy)phenylboronic acid | 488713-34-4 [chemicalbook.com]
- 3. Fluorine in medicinal chemistry: a century of progress and a 60-year retrospective of selected highlights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Fluoro-3-(methoxymethoxy)phenylboronic acid | C8H10BFO4 | CID 81331589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-Fluoro-2-methoxyphenylboronic acid | 179897-94-0 [chemicalbook.com]
- 6. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 9. total-synthesis.com [total-synthesis.com]
- 10. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uwindsor.ca [uwindsor.ca]
- 12. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemimpex.com [chemimpex.com]
- To cite this document: BenchChem. [Literature review of 5-Fluoro-2-(methoxymethoxy)phenylboronic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1393549#literature-review-of-5-fluoro-2-methoxymethoxy-phenylboronic-acid>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)